molecular formula C6H12OS B035044 2-(Methylthio)methyl-2-butenol CAS No. 100482-53-9

2-(Methylthio)methyl-2-butenol

Cat. No. B035044
M. Wt: 132.23 g/mol
InChI Key: CLZCTJNYSSSOOT-UHFFFAOYSA-N
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Description

“2-(Methylthio)methyl-2-butenal” is a chemical compound with the molecular formula C6H10OS . It has an average mass of 130.208 Da and a monoisotopic mass of 130.045242 Da . The systematic name for this compound is (2Z)-2-[(Methylsulfanyl)methyl]-2-butenal .


Molecular Structure Analysis

The molecular structure of “2-(Methylthio)methyl-2-butenal” can be represented by the SMILES string C/C=C(\\CSC)/C=O . This compound has a double bond stereo . More detailed structural information can be obtained from a 2D or 3D molecular model .


Physical And Chemical Properties Analysis

“2-(Methylthio)methyl-2-butenal” has a density of approximately 1.0 g/cm^3, a boiling point of 224.8°C at 760 mmHg, and a vapor pressure of 0.1 mmHg at 25°C . It has a molar refractivity of 37.9 cm^3 and a polar surface area of 42 Å^2 . It’s also predicted to have good water solubility .

Scientific Research Applications

1. Reactivity in Pyrolysis and Oxidation

The reactivity of unsaturated alcohols like 3-methyl-2-butenol, a structurally related compound to 2-(Methylthio)methyl-2-butenol, has been studied in the context of pyrolysis and oxidation. Key findings include the understanding of reaction paths and important products formed during these processes, which can be vital in chemical synthesis and industrial applications (Bruycker et al., 2016).

2. Atmospheric Oxidation and Aerosol Formation

Research on similar compounds like methyl butenol has provided insights into their reaction mechanisms with atmospheric oxidants. This includes the identification of oxidation products and the impact on atmospheric chemistry, particularly in the formation of aerosols (Fantechi et al., 1998), (Noda & Ljungström, 2002).

3. Application in Photocatalytic Hydrogen Production

Studies have highlighted the use of compounds with the methylthio group, akin to 2-(Methylthio)methyl-2-butenol, in photocatalytic hydrogen production. These compounds demonstrate significant light harvesting capabilities and efficiency in water splitting, suggesting potential applications in renewable energy sources (Tiwari, Mondal, & Pal, 2015).

4. Role in Seed Germination and Plant Growth

Research into compounds like butenolide, which shares structural features with 2-(Methylthio)methyl-2-butenol, has shown that these compounds can significantly improve seed germination and plant growth. This suggests potential agricultural applications, particularly in enhancing crop yields and stand establishment (Staden et al., 2006).

5. Enzymatic and Biochemical Studies

Compounds structurally related to 2-(Methylthio)methyl-2-butenol have been used to study the nature of cofactors in enzymes like galactose oxidase. Such studies contribute to the understanding of enzyme mechanisms and can inform the design of biomimetic catalysts (Itoh et al., 1993), (Itoh et al., 1997).

Safety And Hazards

This compound is considered hazardous. It’s highly flammable and harmful if inhaled or in contact with skin . It can cause skin irritation and serious eye damage . It’s recommended to avoid breathing its mist/vapors/spray and to use it only in a well-ventilated area or outdoors . In case of contact with skin or eyes, immediate medical assistance should be sought .

properties

IUPAC Name

(Z)-2-(methylsulfanylmethyl)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-3-6(4-7)5-8-2/h3,7H,4-5H2,1-2H3/b6-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZCTJNYSSSOOT-UTCJRWHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CO)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CO)\CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)methyl-2-butenol

CAS RN

100482-53-9
Record name 2-Buten-1-ol, 2-(methylthio)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100482539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BUTEN-1-OL, 2-(METHYLTHIO)METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW9K69HV3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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